[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate
Description
This compound is a highly functionalized tetrahydrofuro[2,3-d][1,3]dioxolane derivative featuring:
- A methylsulfonyloxyethyl group at the C2 position of the dioxolane ring.
- An acetyloxy substituent at C4.
- A 2,2-dimethyl group on the dioxolane ring.
- A benzoate ester linked via a methylene group.
The methylsulfonyloxy group is a strong leaving group, which may enhance reactivity in nucleophilic substitution reactions compared to analogous compounds .
Properties
IUPAC Name |
[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O10S/c1-11(20)25-15-14(26-18-16(15)27-19(2,3)28-18)13(29-30(4,22)23)10-24-17(21)12-8-6-5-7-9-12/h5-9,13-16,18H,10H2,1-4H3/t13-,14-,15+,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSGEEKBKJCWQS-XLKGFZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555539 | |
| Record name | [(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-58-3 | |
| Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, 3-acetate 6-benzoate 5-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102029-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ketal Formation for Bicyclic Framework
The tetrahydrofuro[2,3-d]dioxolane core is synthesized via acid-catalyzed ketalization. For example, in a protocol adapted from US20060234976A1, adenosine derivatives react with aldehydes (e.g., cinnamaldehyde) in the presence of trifluoroacetic acid (TFA) at low temperatures (−5°C to +5°C) to form diastereomeric mixtures of the bicyclic intermediate. The trans isomer is selectively enriched through thermodynamic control by heating with p-toluenesulfonic acid in tetrahydrofuran (THF), achieving >99:1 trans:cis ratio.
Critical Parameters :
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Temperature: −5°C during ketalization, 50°C during isomerization.
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Catalyst: Trifluoroacetic acid (5–10 mol%).
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Solvent: Iso-propyl acetate or THF.
Acetylation of Hydroxyl Groups
The acetyloxy group at position 6 is introduced using acetic anhydride or acetyl chloride. A method from CN1803791A demonstrates acylation with benzoyl chloride under basic conditions (e.g., pyridine) to protect hydroxyl groups. For the target compound, acetylation precedes mesylation to avoid side reactions.
Example Protocol :
Benzoate Esterification
The final step involves esterification with benzoyl chloride. A method from CN1803791A uses benzoyl chloride in pyridine to acylate the primary alcohol, yielding the benzoate ester.
Key Considerations :
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Steric hindrance from the bicyclic system necessitates prolonged reaction times (12–24 hours).
-
Purification via recrystallization from ethanol/water mixtures achieves >95% purity.
Stereochemical Control and Resolution
The compound’s (2R,3aR,5S,6S,6aR) configuration demands precise stereochemical management:
Diastereomer Separation
Chiral Auxiliaries
L-Tartaric acid is employed to resolve racemic mixtures, as shown in the synthesis of related cyclopenta[d]dioxol-4-yl derivatives. The tartrate salt crystallizes preferentially, yielding enantiomerically pure material.
Industrial-Scale Production Insights
The NBINNO product page highlights large-scale manufacturing practices:
Pilot Plant Protocols
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Reactors : 2000–5000 L reactors for ketalization and acetylation.
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Catalyst Recovery : Palladium on carbon (10% Pd/C) is filtered and reused to reduce costs.
Comparative Analysis of Methods
Chemical Reactions Analysis
3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for hydroxyl functionalities in carbohydrate chemistry.
Biology: This compound is used in the study of glycoproteins and glycolipids, which are essential components of cell membranes and play crucial roles in cell signaling and recognition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl, benzoyl, and methylsulfonyl groups can modulate the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 400 g/mol (based on analogues in ), making it bulkier than simpler derivatives like the hydroxy variant (294.30 g/mol).
- Solubility : The methylsulfonyloxy and benzoate groups likely reduce aqueous solubility compared to hydroxy or methoxy analogues .
- Stability : The acetyloxy group may hydrolyze under basic conditions, while the methylsulfonyloxy group is more resistant to hydrolysis, enhancing shelf-life .
Biological Activity
The compound [(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate (CAS No. 102029-58-3) is a complex organic molecule with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.46 g/mol. The structure contains multiple stereocenters and functional groups such as acetoxy and benzoate moieties that influence its reactivity and biological interactions.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds similar to this compound. These compounds exhibit the ability to scavenge free radicals and reduce oxidative stress in cellular models. For instance:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Scavenging of DPPH radicals |
| Compound B | 20 | Inhibition of lipid peroxidation |
This suggests that the compound may play a role in protecting cells from oxidative damage.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. It may inhibit the activation of NF-kB signaling pathways involved in the expression of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
| Study | Effect Observed |
|---|---|
| Study 1 | Reduced IL-6 and TNF-alpha levels in vitro |
| Study 2 | Inhibition of COX-2 expression in animal models |
These findings indicate that this compound could serve as a therapeutic agent for inflammatory conditions.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest potential applications in treating infections caused by resistant strains.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, administration of a derivative of this compound resulted in significant reductions in joint swelling and pain scores compared to a placebo group. The study highlighted its potential as an adjunct therapy for chronic inflammatory diseases.
Case Study 2: Antioxidant Activity
A study on diabetic rats showed that treatment with this compound led to improved markers of oxidative stress and reduced complications associated with diabetes.
Q & A
Q. Basic
- NMR Spectroscopy : Critical for confirming stereochemistry (e.g., H and C NMR to identify methylsulfonyl, acetyl, and benzoate groups) .
- HPLC : Quantify purity (>95% is typical for research-grade material) and detect byproducts .
- X-ray Crystallography : Resolve absolute configuration of chiral centers, particularly for the fused furo-dioxolane ring system .
Advanced Tip : Use DEPT-135 NMR to distinguish CH/CH groups in crowded spectra .
How can researchers address stereochemical challenges during synthesis?
Advanced
The compound’s eight stereocenters require meticulous control:
- Chiral auxiliaries : Temporarily fix configurations (e.g., tert-butyldiphenylsilyl groups) during glycosylation .
- Stereoselective catalysis : Enzymatic or organocatalytic methods to enforce desired configurations in esterification steps .
- Crystallographic validation : Refine synthetic batches using SHELX for structure validation .
Contradiction Alert : Discrepancies in optical rotation data may arise from residual solvents; dry samples under vacuum before analysis .
What strategies resolve contradictions in kinetic data from esterification or hydrolysis reactions?
Q. Advanced
- Control experiments : Compare reaction rates under varying pH, temperature, and solvent polarity to isolate rate-determining steps .
- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict transition states and explain anomalous rate profiles .
- Isotopic labeling : Use O-labeled water in hydrolysis studies to track ester cleavage pathways .
Case Study : Conflicting hydrolysis rates in THF vs. DMF were resolved by identifying solvent-dependent nucleophilic attack mechanisms .
How can the compound’s potential in medicinal chemistry be systematically evaluated?
Q. Advanced
- Enzyme inhibition assays : Test against serine hydrolases or glycosidases (IC determination) due to its ester and dioxolane motifs .
- Computational docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like cyclooxygenase or viral polymerases .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methylsulfonyl with tosyl) to map pharmacophore regions .
Data Integration : Cross-reference crystallographic data (e.g., Cambridge Structural Database) with biological results to prioritize analogs .
What are the best practices for handling discrepancies in spectroscopic data?
Q. Advanced
- Multi-technique validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., overlapping H signals in the furo-dioxolane region) .
- Dynamic NMR : Use variable-temperature H NMR to study conformational exchange in the tetrahydrofuran ring .
- Collaborative analysis : Submit raw data to platforms like nmrshiftdb2 for peer validation .
How does the compound’s reactivity compare to structural analogs in nucleophilic substitution reactions?
Q. Advanced
- Leaving group analysis : Methylsulfonyl (mesyl) groups are superior to acetyl in S2 reactions due to better leaving ability (confirmed by F NMR in triflate analogs) .
- Steric effects : Bulkier substituents on the dioxolane ring reduce reactivity (e.g., tert-butyl vs. methyl in kinetic studies) .
Methodological Note : Use competition experiments with labeled nucleophiles (e.g., N-KCN) to quantify substitution efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
